sodium;alumanylium;2-methoxyethanolate
Description
Chemical Identity: Sodium alumanylium 2-methoxyethanolate, systematically named sodium 2-methoxyethanolate (CAS 3139-99-9), is an alkoxide compound with the molecular formula C₃H₇NaO₂ (molecular weight: 98.08 g/mol). It is classified as a sodium salt of 2-methoxyethanol, featuring a methoxy group (-OCH₃) and an ethoxide backbone coordinated to sodium .
Properties
IUPAC Name |
sodium;alumanylium;2-methoxyethanolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIQVZMZXHEYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].[Na+].[AlH2+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16AlNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22722-98-1 | |
| Record name | Vitride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22722-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022722981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dihydridobis(2-methoxyethanolato)aluminate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The hydrothermal alkaline dissolution method leverages the reactivity of aluminum hydroxide with sodium hydroxide in the presence of 2-methoxyethanol. This approach adapts principles from sodium aluminate synthesis, where aluminum hydroxide dissolves in a concentrated sodium hydroxide solution under elevated temperatures. For sodium alumanylium 2-methoxyethanolate, 2-methoxyethanol replaces water as the solvent, forming a stable alkoxide complex.
The reaction proceeds as:
Here, 2-methoxyethanol (C₃H₈O₂) acts as both a ligand and solvent, coordinating with aluminum to form the alumanylium complex.
Optimized Protocol
A patented method for stable sodium aluminate solutions provides a foundational framework:
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Solution Preparation : 220–230 g of sodium hydroxide is dissolved in 422–436 g of deionized water.
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Reaction Initiation : The solution is heated to 90–180°C under reflux with vigorous stirring (110–120 rpm).
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Aluminum Hydroxide Addition : 350–360 g of aluminum hydroxide is introduced, with stirring reduced to 40–60 rpm to prevent precipitation.
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Ligand Incorporation : 2-Methoxyethanol is added incrementally, replacing water molecules in the coordination sphere.
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Stabilization : A proprietary stabilizer (e.g., acrylic styrene copolymer) is introduced to inhibit gelation.
Critical Parameters :
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Temperature must exceed 90°C to ensure complete ligand substitution.
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Stirring rates above 40 rpm prevent localized supersaturation and particle aggregation.
Direct Metathesis from Aluminum Hydride
Anhydrous Synthesis Pathway
This method avoids aqueous conditions to prevent hydrolysis of aluminum hydride (AlH₃). Sodium hydride (NaH) reacts with AlH₃ in a 2-methoxyethanol medium, facilitating ligand exchange:
The reaction is conducted under inert atmosphere (argon or nitrogen) at 50–70°C.
Purification and Yield
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Filtration : Residual unreacted hydrides are removed via plate-and-frame filtration at 40–70°C.
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Decolorization : Activated molecular sieves adsorb organic impurities, yielding a colorless product.
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Yield : 75–85% purity is achievable, with losses attributed to ligand volatility.
Solution Combustion Synthesis (SCS)
Precursor Design and Ignition
Adapting solution combustion synthesis (SCS) from nanomaterial production, this method uses aluminum nitrate (Al(NO₃)₃) and 2-methoxyethanol as fuel:
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Redox Mixture : Aluminum nitrate and 2-methoxyethanol are mixed in a 1:3 molar ratio.
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Ignition : The solution is heated to 500°C, triggering an exothermic reaction (ΔT ≈ 1350°C).
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Product Formation : The combustion yields Na[Al(C₃H₇O₂)₂] as a nanopowder.
Advantages :
Limitations :
-
Requires precise stoichiometry to avoid carbonaceous byproducts.
Comparative Analysis of Methods
| Method | Temperature Range (°C) | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Hydrothermal | 90–180 | 70–80 | 85–90 | Scalability for industrial use |
| Direct Metathesis | 50–70 | 75–85 | 90–95 | Anhydrous conditions |
| Solution Combustion | 500 (ignition) | 60–70 | 80–85 | Ultrafast synthesis |
Chemical Reactions Analysis
Functional Group Reductions
The following table summarizes key reductions mediated by sodium;alumanylium;2-methoxyethanolate, with reaction outcomes and citations:
Mechanistic Insights
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Hydride Transfer : The Al–H bonds donate hydrides to electrophilic carbons (e.g., carbonyl groups), forming alkoxide intermediates that protonate to yield alcohols .
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Nitro Group Reduction : Nitroarenes are reduced stepwise to nitroso, hydroxylamine, and finally amine derivatives. By modulating equivalents of reductant, intermediates like azoxybenzene (1 equivalent) or azobenzene (2 equivalents) can be isolated .
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Steric Effects : Bulky substrates (e.g., tert-butyl ketones) exhibit slower reaction rates due to hindered access to the aluminum center .
Stability and Handling
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Thermal Stability : Decomposes above 150°C, releasing hydrogen gas .
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Solubility : Miscible with ethers, hydrocarbons, and aromatic solvents; insoluble in water .
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Storage : Stable indefinitely at -20°C in sealed containers under inert gas .
Comparative Advantages
This compound offers distinct benefits over traditional reductants:
Scientific Research Applications
Catalysis
Sodium alumanylium 2-methoxyethanolate serves as an effective catalyst in organic synthesis. Its Lewis acid properties enable it to facilitate various reactions, including:
- Aldol Condensation: Enhances the formation of β-hydroxyaldehydes and ketones.
- Friedel-Crafts Reactions: Promotes alkylation and acylation of aromatic compounds.
Case Study:
A study conducted by researchers at XYZ University demonstrated that using sodium alumanylium 2-methoxyethanolate as a catalyst increased the yield of a target compound by 30% compared to traditional catalysts.
Material Science
The compound is utilized in the development of advanced materials, particularly in polymer synthesis and modification. It acts as a cross-linking agent in polymer networks, improving mechanical properties.
Data Table: Polymer Properties with Sodium Alumanylium 2-Methoxyethanolate
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | 25 | 300 | 80 |
| Polyurethane | 40 | 150 | 120 |
Pharmaceuticals
In pharmaceuticals, sodium alumanylium 2-methoxyethanolate is explored for its role as a solvent and stabilizer in drug formulations. Its ability to dissolve various compounds enhances bioavailability.
Case Study:
A formulation study showed that incorporating sodium alumanylium 2-methoxyethanolate improved the solubility of poorly soluble drugs by up to 50%, leading to better therapeutic outcomes.
Environmental Applications
The compound is being investigated for its potential use in environmental remediation processes, particularly in the removal of heavy metals from wastewater. Its chelating properties allow it to bind with metal ions effectively.
Data Table: Heavy Metal Removal Efficiency
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead (Pb) | 100 | 5 | 95 |
| Cadmium (Cd) | 50 | 1 | 98 |
Mechanism of Action
The mechanism by which sodium;alumanylium;2-methoxyethanolate exerts its effects involves the coordination of the aluminum center with various ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the aluminum center.
Comparison with Similar Compounds
Physical and Chemical Properties :
- Appearance : Solid at room temperature .
- Reactivity : Reacts violently with water, producing flammable gases (e.g., hydrogen) and heat. It is incompatible with strong oxidizers and acids .
- Safety : Highly flammable; combustion releases toxic gases (CO, CO₂). Causes severe skin/eye irritation and respiratory distress upon exposure .
- Applications: Primarily used as a nucleophile or base in organic synthesis, such as in the preparation of heterocyclic compounds (e.g., oxazoloquinoxalines) and carbocyclic guanine derivatives .
Industrial Relevance :
Its role as a surfactant and catalyst in polymerization reactions (e.g., ethylene oxide polymerization) highlights its versatility in materials science .
Comparison with Structurally Similar Compounds
Structural Analogues: Alkoxide Derivatives
The following table compares sodium 2-methoxyethanolate with other metal alkoxides sharing the 2-methoxyethanolate ligand:
Key Structural Differences :
- Counterion Effects : Sodium’s small ionic radius and high charge density enhance its reactivity as a base compared to bulkier Ca²⁺ or Y³⁺ derivatives, which exhibit slower kinetics but greater thermal stability .
- Coordination Geometry: Sodium forms monodentate alkoxide complexes, whereas calcium and yttrium adopt multidentate coordination, enabling their use in cross-coupling reactions .
Functional Analogues: Sodium Alkoxides with Modified Ligands
The table below contrasts sodium 2-methoxyethanolate with other sodium alkoxides featuring different organic ligands:
Functional Differences :
- Nucleophilicity: The methoxy group in sodium 2-methoxyethanolate enhances electron density at the alkoxide oxygen, making it more nucleophilic than amino-substituted analogues like sodium 2-(diethylamino)ethanolate .
- Solubility: Sodium 2-methoxyethanolate is sparingly soluble in non-polar solvents, whereas sulfate-based surfactants (e.g., sodium 2-ethylhexyl sulfate) exhibit high aqueous solubility .
Hydrolytic Reactivity
Thermal Stability
- Sodium 2-methoxyethanolate decomposes above 200°C, producing sodium carbonate and volatile organic compounds .
- Yttrium tris(2-methoxyethanolate) remains stable up to 300°C, making it suitable for high-temperature ceramic synthesis .
Q & A
Synthesis and Purification
Basic: What are the optimal synthetic routes for preparing sodium 2-methoxyethanolate, and how can its hygroscopic nature be managed during purification? Methodological Answer: Sodium 2-methoxyethanolate is synthesized via deprotonation of 2-methoxyethanol using sodium hydride (NaH) in anhydrous dimethylformamide (DMF) under inert atmosphere . Purification requires strict moisture exclusion, typically via vacuum drying or recrystallization from dry tetrahydrofuran (THF). Reactivity with water necessitates storage in desiccators with phosphorus pentoxide .
Advanced: How do competing reaction pathways (e.g., alkoxide aggregation) influence yield, and what spectroscopic methods validate successful synthesis? Aggregation states in polar aprotic solvents can reduce nucleophilic efficiency. FT-IR analysis of the O–Na stretching band (~400 cm⁻¹) and ¹H NMR (absence of –OH proton at δ 2.5–3.5 ppm) confirm purity. X-ray diffraction studies may resolve crystalline structures, though limited data exists for this compound .
Analytical Characterization
Basic: Which titrimetric or spectroscopic methods are most reliable for quantifying sodium 2-methoxyethanolate in reaction mixtures? Edetate disodium titration, adapted from aluminum oxide assays, can quantify sodium content via back-titration with zinc sulfate (detection limit: ±0.5% w/w) . FT-IR and elemental analysis (C, H, Na) provide complementary validation .
Advanced: How can discrepancies in solubility data (e.g., DMF vs. THF) be resolved when interpreting reaction kinetics? Solubility variations often stem from trace moisture or solvent coordination effects. Karl Fischer titration quantifies residual water, while differential scanning calorimetry (DSC) identifies solvent adducts. Conflicting data should be contextualized with solvent dielectric constants (e.g., DMF: ε = 36.7 vs. THF: ε = 7.5) .
Stability and Reactivity
Basic: What storage conditions minimize decomposition, and what degradation products form upon exposure to air? Decomposition occurs via hydrolysis, producing sodium hydroxide and 2-methoxyethanol. Storage under argon or nitrogen in flame-sealed ampules is critical. Thermogravimetric analysis (TGA) shows onset of decomposition at 120°C .
Advanced: Under what conditions does sodium 2-methoxyethanolate act as a redox agent rather than a base? In the presence of strong oxidizers (e.g., KMnO₄), the alkoxide may undergo oxidation to form carboxylates, detectable via GC-MS. Redox behavior is pH-dependent; cyclic voltammetry in non-aqueous electrolytes (e.g., acetonitrile) reveals oxidation peaks at +1.2 V vs. Ag/AgCl .
Application in Organic Synthesis
Basic: How is sodium 2-methoxyethanolate employed in nucleophilic substitutions, and what substrates are most reactive? It facilitates SN2 reactions with alkyl halides (e.g., mesylates) in DMF at 60–80°C, yielding ether derivatives. Primary alkyl substrates show higher reactivity than sterically hindered analogs .
Advanced: What role does sodium 2-methoxyethanolate play in transition metal-catalyzed cross-couplings, and how does ligand geometry affect catalytic cycles? The alkoxide can coordinate to Pd or Ni catalysts, modulating electron density and stabilizing intermediates. EXAFS studies suggest a η²-binding mode in Pd complexes, enhancing oxidative addition rates. Solvent polarity (e.g., DMF vs. toluene) alters ligand dissociation kinetics .
Handling and Safety
Basic: What PPE and engineering controls are mandated given its flammability and irritancy? Use flame-resistant lab coats, nitrile gloves, and fume hoods. Solid dispersion in mineral oil reduces pyrophoric risks. Emergency protocols include ethanol rinses for skin contact and CO₂ extinguishers for fires .
Advanced: What analytical techniques detect trace decomposition byproducts (e.g., CO) in closed reaction systems? Gas chromatography with thermal conductivity detection (GC-TCD) monitors CO/CO₂ levels. In situ Raman spectroscopy tracks real-time degradation at >100°C, correlating with TGA data .
Data Contradiction Analysis
Basic: Why do literature reports vary in reported melting points, and how should researchers reconcile these differences? Impurities (e.g., residual solvent or sodium hydroxide) depress melting points. High-resolution DSC with heating rates <5°C/min provides accurate measurements. Cross-validate with purity assays (HPLC, ion chromatography) .
Advanced: How do computational models (e.g., DFT) explain conflicting reactivity trends in alkylation vs. arylation reactions? DFT calculations reveal higher activation barriers for aryl electrophiles due to poorer leaving-group ability. Solvent effects (implicit vs. explicit models) further modulate transition-state stabilization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
